

# (Rac)-Zevaquenabant: A Dual-Target Inhibitor for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (Rac)-Zevaquenabant |           |
| Cat. No.:            | B12298864           | Get Quote |

## A Technical Guide on the Preclinical Evidence and Mechanism of Action of a Peripherally Restricted CB1R Inverse Agonist and iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Metabolic disorders, including obesity and dyslipidemia, represent a significant global health challenge with a growing need for novel therapeutic interventions. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has been identified as a key regulator of energy homeostasis and metabolism. However, first-generation CB1R antagonists, while effective, were hampered by centrally mediated neuropsychiatric side effects. (Rac)-Zevaquenabant (also known as MRI-1867 or INV-101) is a third-generation, peripherally restricted CB1R inverse agonist with an additional inhibitory activity against inducible nitric oxide synthase (iNOS).[1][2] This dual-target mechanism offers a promising approach to treating metabolic disorders by mitigating the metabolic consequences of CB1R overactivation in peripheral tissues without the adverse central nervous system effects.[3] This technical guide provides an in-depth review of the preclinical data on (Rac)-Zevaquenabant's role in metabolic disorders, detailed experimental protocols from key studies, and an exploration of its underlying signaling pathways.



#### Introduction

The overactivation of the endocannabinoid system is strongly associated with the pathophysiology of metabolic syndrome, contributing to increased appetite, lipogenesis, and insulin resistance.[4][5] Pharmacological blockade of CB1R has been a validated strategy for weight loss and improvement of metabolic parameters.[6] (Rac)-Zevaquenabant is a novel small molecule designed to be peripherally selective, thereby avoiding the neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[1][3] Its unique dual-action as a CB1R inverse agonist and an iNOS inhibitor suggests a synergistic potential in addressing the complex interplay of inflammation and metabolic dysregulation.[7][8] Preclinical studies have demonstrated its efficacy in animal models of obesity and related metabolic disturbances.[9]

#### **Mechanism of Action: A Dual-Pronged Approach**

**(Rac)-Zevaquenabant** exerts its therapeutic effects through the simultaneous modulation of two distinct signaling pathways:

- Peripheral CB1R Inverse Agonism: In peripheral tissues such as the liver, adipose tissue, and skeletal muscle, the overactivation of CB1R by endocannabinoids contributes to increased fat storage, decreased energy expenditure, and insulin resistance.[5][10] As an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity, leading to a more profound downstream effect. This action helps to normalize metabolic function in these key tissues.[8][9]
- iNOS Inhibition: Chronic low-grade inflammation is a hallmark of metabolic disorders.
  Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, and its overexpression can lead to cellular stress and tissue damage.[10] By inhibiting iNOS,
  Zevaquenabant can attenuate the inflammatory component of metabolic diseases, further contributing to its therapeutic profile.[7][8]

## **Signaling Pathway Overview**





Simplified Signaling Pathway of (Rac)-Zevaquenabant in Metabolic Regulation

Click to download full resolution via product page

Caption: Dual inhibitory action of Zevaquenabant on CB1R and iNOS pathways.



## **Preclinical Efficacy in Metabolic Disorders**

Preclinical studies in diet-induced obese (DIO) mice have demonstrated the potential of **(Rac)-Zevaquenabant** in treating metabolic disorders. Chronic administration has been shown to reduce body weight and improve several metabolic parameters.[9]

#### **Quantitative Data from Preclinical Studies**



| Paramete<br>r                 | Animal<br>Model                           | Treatmen<br>t Group | Dose             | Duration         | Result                                                               | Referenc<br>e |
|-------------------------------|-------------------------------------------|---------------------|------------------|------------------|----------------------------------------------------------------------|---------------|
| Body<br>Weight                | Diet-<br>Induced<br>Obese<br>Mice         | MRI-1867            | 10<br>mg/kg/day  | 14 days          | Significant reduction in body weight compared to vehicle.            | [4]           |
| Hepatic<br>Steatosis          | Diet-<br>Induced<br>Obese<br>Mice         | (S)-MRI-<br>1867    | Not<br>specified | Not<br>specified | Reduced<br>hepatic<br>steatosis.                                     | [7]           |
| Hepatic<br>VLDL<br>Secretion  | Diet-<br>Induced<br>Obese<br>Mice         | (S)-MRI-<br>1867    | Not<br>specified | Not<br>specified | Reduced rate of hepatic VLDL secretion.                              | [7]           |
| Hepatic<br>LDLR<br>Expression | Diet-<br>Induced<br>Obese<br>Mice         | (S)-MRI-<br>1867    | Not<br>specified | Not<br>specified | Upregulate d hepatic LDLR expression.                                | [7]           |
| Circulating<br>PCSK9          | Diet-<br>Induced<br>Obese<br>Mice         | (S)-MRI-<br>1867    | Not<br>specified | Not<br>specified | Reduced circulating levels of PCSK9.                                 | [7]           |
| Blood<br>Glucose              | Zucker<br>Diabetic<br>Fatty (ZDF)<br>Rats | Compound<br>2       | 10<br>mg/kg/day  | 7 days           | Prevented<br>the<br>progressiv<br>e increase<br>in blood<br>glucose. | [4]           |
| Plasma<br>Insulin             | Zucker<br>Diabetic                        | Compound<br>2       | 10<br>mg/kg/day  | 7 days           | Prevented<br>the<br>progressiv                                       | [4]           |



|                      | Fatty (ZDF)<br>Rats                       |                |                 |        | e decrease<br>in plasma<br>insulin.                      |     |
|----------------------|-------------------------------------------|----------------|-----------------|--------|----------------------------------------------------------|-----|
| Plasma C-<br>peptide | Zucker<br>Diabetic<br>Fatty (ZDF)<br>Rats | Compound<br>2* | 10<br>mg/kg/day | 7 days | Prevented the progressiv e decrease in plasma c-peptide. | [4] |

<sup>\*</sup>Compound 2 is a related compound disclosed in the same patent as MRI-1867 with a similar mechanism of action.[4]

#### **Experimental Protocols**

The following are summaries of experimental protocols from key preclinical studies investigating the effects of **(Rac)-Zevaquenabant** on metabolic disorders.

#### **Diet-Induced Obesity (DIO) Mouse Model**

- Objective: To evaluate the effect of (Rac)-Zevaquenabant on body weight and other metabolic parameters in a model of diet-induced obesity.[4][9]
- Animal Model: C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.[4]
- Drug Administration: (Rac)-Zevaquenabant (MRI-1867) is administered orally (e.g., by gavage) at doses ranging from 3 to 30 mg/kg/day. A vehicle control group receives the same volume of the vehicle solution.[9]
- Duration of Treatment: Chronic studies typically last for 14 to 28 days.[4][9]
- Parameters Measured:
  - Body weight is monitored regularly.
  - Food intake may be measured to assess anorectic effects.



- At the end of the study, blood samples are collected for analysis of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
- Tissues such as the liver and adipose tissue are collected for histological analysis (e.g., to assess steatosis) and gene expression studies.[4][9]

#### **Experimental Workflow: DIO Mouse Study**



Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating Zevaquenabant in DIO mice.

#### **Zucker Diabetic Fatty (ZDF) Rat Model**



- Objective: To assess the anti-diabetic effects of a related compound in a genetic model of obesity and type 2 diabetes.[4]
- Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.
- Drug Administration: The compound is administered daily by oral gavage.
- Duration of Treatment: A 7-day treatment period was reported in the patent literature.[4]
- Parameters Measured:
  - Blood glucose levels are monitored throughout the study.
  - Plasma insulin and C-peptide levels are measured to assess beta-cell function.[4]

#### **Pharmacokinetics and Peripheral Selectivity**

A key feature of **(Rac)-Zevaquenabant** is its restricted penetration of the central nervous system, which is intended to avoid the neuropsychiatric side effects of earlier CB1R antagonists.

- Tissue Distribution: Studies have shown that the brain-to-plasma concentration ratio of MRI-1867 is low, confirming its peripheral selectivity.[9]
- Oral Bioavailability: The compound has demonstrated good oral bioavailability in preclinical species.[9]
- Pharmacokinetic Profile: Pharmacokinetic studies have been conducted in multiple species to support its development.[11]

#### **Logical Relationship: Peripheral Selectivity and Safety**





Click to download full resolution via product page

Caption: How peripheral restriction of Zevaquenabant leads to a better safety profile.

#### **Clinical Development and Future Directions**

While **(Rac)-Zevaquenabant** (INV-101) has been investigated in preclinical models for metabolic disorders, its clinical development by Inversago Pharma (now part of Novo Nordisk) has primarily focused on fibrotic diseases such as idiopathic pulmonary fibrosis.[12] A Phase I trial for non-alcoholic steatohepatitis (NASH) and other indications was discontinued.[12] However, a related peripherally acting CB1R blocker from the same company, monlunabant (INV-202), has shown promising results in clinical trials for obesity and metabolic syndrome, demonstrating clinically significant weight loss.[3] The insights gained from the development of monlunabant may inform the future clinical strategy for Zevaquenabant in metabolic disorders.

#### Conclusion

(Rac)-Zevaquenabant represents a promising therapeutic candidate for metabolic disorders due to its unique dual mechanism of action and peripheral selectivity. Preclinical data have demonstrated its ability to improve key metabolic parameters in animal models of obesity and



diabetes. The detailed experimental protocols provided in this guide offer a framework for further research into this and similar compounds. The continued development of peripherally restricted CB1R antagonists holds significant potential for providing safe and effective treatments for the growing global epidemic of metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zevaquenabant Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. US20160257654A1 Cannabinoid receptor mediating compounds Google Patents [patents.google.com]
- 5. inversago.com [inversago.com]
- 6. CB(1) receptor antagonism: biological basis for metabolic effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 8. medkoo.com [medkoo.com]
- 9. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 10. The therapeutic potential of second and third generation CB1R antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zevaquenabant Inversago Pharma AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [(Rac)-Zevaquenabant: A Dual-Target Inhibitor for Metabolic Disorders]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12298864#role-of-rac-zevaquenabant-in-metabolic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com